molecular formula C9H12Cl2N2O B1380148 2-Amino-3-(4-chlorophenyl)propanamide hydrochloride CAS No. 1428149-31-8

2-Amino-3-(4-chlorophenyl)propanamide hydrochloride

Cat. No. B1380148
CAS RN: 1428149-31-8
M. Wt: 235.11 g/mol
InChI Key: SBCQWOMPWBRMJK-UHFFFAOYSA-N
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Description

“2-Amino-3-(4-chlorophenyl)propanamide hydrochloride” is a chemical compound with the CAS Number 1428149-31-8 . It has a molecular weight of 235.11 and its IUPAC name is 2-amino-3-(4-chlorophenyl)propanamide hydrochloride . It is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11ClN2O.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H2,12,13);1H . This indicates that the compound contains a chlorophenyl group attached to a propanamide moiety.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Anticonvulsant Studies

Research by Idris et al. (2011) demonstrated that isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, related to the chemical structure , were synthesized and found to have significant potential against generalized seizures based on their performance in animal models. These compounds showed greater potency compared to standard drugs like phenytoin and valproate in maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure test models. The compounds were also observed to be relatively safe in acute toxicity studies, indicating their potential as anticonvulsant agents (Idris, Ayeni, & Sallau, 2011).

Antimicrobial Properties

Baranovskyi et al. (2018) synthesized arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment, related to the compound . They tested these compounds for antibacterial and antifungal properties. The results indicated that these compounds possessed notable antimicrobial properties, which could potentially be leveraged for therapeutic or preservative applications (Baranovskyi, Symchak, Pokryshko, Klymnyuk, & Grishchuk, 2018).

Spectroscopic Characterization and Crystal Structures

Kuś et al. (2016) conducted a comprehensive chemical characterization of cathinone derivatives, closely related to the chemical . Through various spectroscopic techniques and crystallography, they provided detailed insights into the chemical and physical properties of these compounds. This information is crucial for identifying and understanding the behavior of such compounds in different environments (Kuś, Kusz, Książek, Pieprzyca, & Rojkiewicz, 2016).

Nonlinear Optical Material Research

Prabhu and Rao (2000) synthesized and characterized N-(2-chlorophenyl)-(1-propanamide) for its potential as an organic electro-optic and non-linear optical material. This compound, which shares the chlorophenyl propanamide structure with the compound of interest, was found to have promising properties, including transparency and significant dimensions for optical applications. The material's characterization involved UV-Vis, IR, NMR, powder XRD techniques, and SHG measurements, highlighting its potential in electro-optic and non-linear optical fields (Prabhu & Rao, 2000).

Mechanism of Action

The mechanism of action of “2-Amino-3-(4-chlorophenyl)propanamide hydrochloride” is not specified in the available resources .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-amino-3-(4-chlorophenyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H2,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCQWOMPWBRMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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